(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Applications
- The synthesis of intermediates for Cefixime, involving compounds with thiazolyl and acetate groups, has been improved, demonstrating the relevance of such compounds in developing pharmaceutical intermediates (Liu Qian-chun, 2010).
Antimicrobial Activity
- Thiazole derivatives, including those with benzothiazole and acetate groups, have been synthesized and evaluated for antimicrobial activity, highlighting their potential in creating new antimicrobial agents (Gülhan Turan-Zitouni et al., 2004).
Aldose Reductase Inhibitors
- Novel iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as aldose reductase inhibitors, showing potential for treating diabetic complications (Sher Ali et al., 2012).
Potential Anticancer Agents
- The synthesis of thiazolidinone derivatives, with an emphasis on compounds with dimethylamino and acetate groups, has shown moderate anticancer activity, suggesting potential applications in cancer research (Y. Mabkhot et al., 2019).
Characterization and Biological Activity
- Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized, showing good antimicrobial activity against various bacterial strains, indicating the usefulness of these compounds in medicinal chemistry (N. Mishra et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression upon binding to various ligands. In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, where it forms a complex with another protein (AhR nuclear translocator, ARNT). This complex then binds to specific DNA sequences (XREs) in the promoter regions of target genes, modulating their expression .
Mode of Action
(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: acts as a ligand for AhR. When it binds to AhR, the receptor undergoes conformational changes, leading to its nuclear translocation. In the nucleus, the AhR-ARNT complex activates the transcription of target genes involved in various cellular processes, including detoxification, cell cycle regulation, and immune responses .
Biochemical Pathways
The affected pathways include:
- AhR activation induces the expression of cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1), which metabolize environmental toxins and carcinogens. AhR regulates immune cell differentiation and cytokine production. AhR influences cell cycle progression by modulating cyclin-dependent kinase inhibitors .
Pharmacokinetics
- The compound is orally bioavailable, with good absorption from the gastrointestinal tract. It distributes widely due to its lipophilic nature. Hepatic enzymes (such as CYP1A1) metabolize it into various hydroxylated forms. The compound and its metabolites are excreted primarily via urine and feces .
Result of Action
- Induction of detoxifying enzymes helps eliminate xenobiotics. AhR activation affects immune responses. AhR-mediated gene expression impacts cell survival, proliferation, and differentiation .
Action Environment
Environmental factors (e.g., pollutants, dietary constituents) can influence AhR activation. Exposure to polycyclic aromatic hydrocarbons (PAHs) or dioxins can enhance AhR ligand binding. Conversely, dietary compounds (e.g., flavonoids) may act as AhR agonists or antagonists, affecting efficacy and stability .
Properties
IUPAC Name |
methyl 2-[6-methyl-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-13-8-9-15-16(10-13)26-19(21(15)11-18(23)24-2)20-17(22)12-25-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKEVONXPOWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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